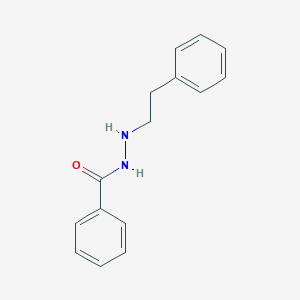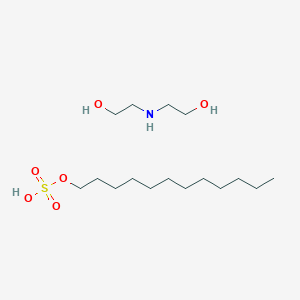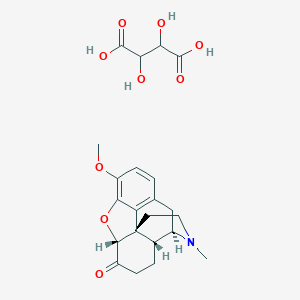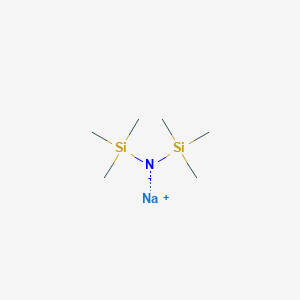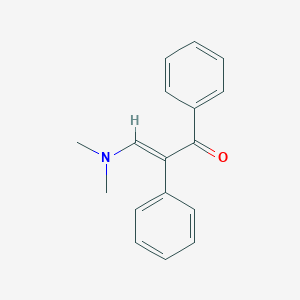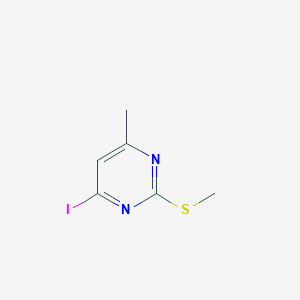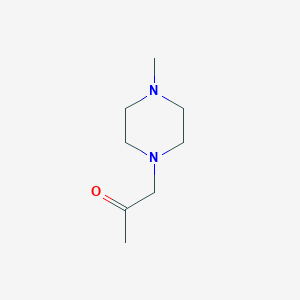
1-(4-Methylpiperazin-1-yl)propan-2-one
Vue d'ensemble
Description
The compound 1-(4-Methylpiperazin-1-yl)propan-2-one is a structural motif present in various derivatives that have been synthesized and studied for their potential pharmacological activities. These derivatives often exhibit a range of biological activities, including antidepressant, antimicrobial, anticonvulsant, antiarrhythmic, hypotensive, and alpha-adrenolytic properties . The presence of the 4-methylpiperazine moiety is a common feature in these compounds, which is often linked to other pharmacophores to enhance or modify their biological activity.
Synthesis Analysis
The synthesis of derivatives containing the 1-(4-Methylpiperazin-1-yl)propan-2-one moiety involves various chemical reactions, including nucleophilic substitution, reductive amination, and N-alkylation . For instance, the compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via nucleophilic substitution of 1-methylpiperazine with a brominated precursor . Similarly, reductive amination was used to synthesize a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives .
Molecular Structure Analysis
The molecular structure of these derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy . X-ray crystallography has also been employed to determine the conformation of the molecules and establish the geometry of the piperazine ring and its relation to other structural moieties .
Chemical Reactions Analysis
The chemical reactivity of the 1-(4-Methylpiperazin-1-yl)propan-2-one derivatives is influenced by the presence of functional groups and the overall molecular structure. These compounds can undergo further chemical transformations, such as acylation, to yield a variety of acetamide derivatives with potential biological activities . The introduction of different substituents can significantly alter the chemical and pharmacological properties of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the 4-methylpiperazine moiety contributes to the basicity and potential solubility in organic solvents. The crystal structure analysis provides insights into the conformation and stability of the molecule in the solid state . These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.
Applications De Recherche Scientifique
Serotonin Receptor Ligands : Łażewska et al. (2019) investigated 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines for their affinity to the human serotonin 5-HT6 receptor. They found that modifications in the linker affected the compound's activity, highlighting its potential as a serotonin receptor ligand (Łażewska et al., 2019).
Synthetic Pathway Exploration : Mishriky and Moustafa (2013) explored the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrating the compound's relevance in synthetic chemistry (Mishriky & Moustafa, 2013).
Glucosidase Inhibition and Antioxidant Activity : Özil et al. (2018) synthesized benzimidazole derivatives containing 4-methylpiperazin-1-yl and found them to be effective glucosidase inhibitors with antioxidant activity (Özil et al., 2018).
Anticancer Activity : Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, including 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, and found them to have good antibacterial, antifungal activity, and potential for anticancer activity (Shareef et al., 2016).
Anticonvulsant Properties : Obniska et al. (2005) researched N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione, finding significant anticonvulsant activity in some derivatives (Obniska et al., 2005).
HDAC Inhibitors for Cancer Treatment : Thaler et al. (2010) synthesized and evaluated compounds containing 4-methylpiperazin-1-yl for their ability to inhibit histone deacetylases (HDACs), an important target in cancer treatment (Thaler et al., 2010).
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFFVAGYPXHKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441328 | |
| Record name | 1-(4-methylpiperazin-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)propan-2-one | |
CAS RN |
15885-04-8 | |
| Record name | 1-(4-methylpiperazin-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
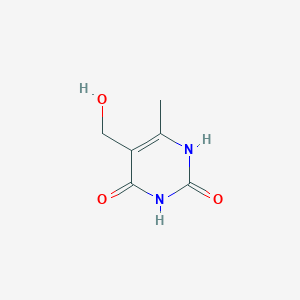
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
